4,5,6-triamino-1H-pyrimidin-2-one;sulfate
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Overview
Description
4,5,6-Triamino-1H-pyrimidin-2-one sulfate is a chemical compound with the molecular formula C4H7N5O · H2SO4. It is also known as 4,5,6-triamino-2-hydroxypyrimidine sulfate. This compound is notable for its applications in chemical synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-triamino-1H-pyrimidin-2-one sulfate typically involves the reaction of 2,5,6-triaminopyrimidin-4(3H)-one with sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Triamino-1H-pyrimidin-2-one sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized forms, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4,5,6-Triamino-1H-pyrimidin-2-one sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6-triamino-1H-pyrimidin-2-one sulfate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-Triamino-2-hydroxypyrimidine sulfate
- 2,5,6-Triamino-4-pyrimidol sulfate salt
- 4,5,6-Triaminopyrimidin-2(1H)-one sulfate (1:1)
Uniqueness
4,5,6-Triamino-1H-pyrimidin-2-one sulfate is unique due to its specific arrangement of amino groups and its sulfate salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H7N5O5S-2 |
---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
4,5,6-triamino-1H-pyrimidin-2-one;sulfate |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(10)9-3(1)7;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/p-2 |
InChI Key |
AXXYYKHTSANFOE-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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